4-Chloro-2-methylfuro[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-methylfuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, with a chlorine atom at the 4-position and a methyl group at the 2-position .
Mechanism of Action
Target of Action
It is suggested that the compound could potentially target specific kinases involved in disease pathways .
Mode of Action
It’s possible that the compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Biochemical Pathways
Given its potential to target kinases, it may influence various signaling pathways regulated by these enzymes .
Result of Action
Given its potential to target kinases, it may influence various cellular processes regulated by these enzymes .
Action Environment
The action of 4-Chloro-2-methylfuro[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, it is known to exhibit stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylfuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with furan-2-carbaldehyde in the presence of a base, followed by chlorination . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and chlorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylfuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted furo[3,2-d]pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include furanones and dihydrofuran derivatives, respectively.
Scientific Research Applications
4-Chloro-2-methylfuro[3,2-d]pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylfuro[2,3-d]pyrimidine: Similar structure but different ring fusion pattern.
4-Chloro-2-methylthieno[3,2-d]pyrimidine: Contains a thiophene ring instead of a furan ring.
4-Chloro-2-methylpyrrolo[3,2-d]pyrimidine: Contains a pyrrole ring instead of a furan ring.
Uniqueness
4-Chloro-2-methylfuro[3,2-d]pyrimidine is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2-methylfuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVLBSMISKCDFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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